molecular formula C7H15NO B13528569 3-(Tert-butyl)azetidin-3-ol

3-(Tert-butyl)azetidin-3-ol

Cat. No.: B13528569
M. Wt: 129.20 g/mol
InChI Key: YFJXGFXMZRNXNX-UHFFFAOYSA-N
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Description

3-(Tert-butyl)azetidin-3-ol is an organic compound with the chemical formula C7H15NO. It is a colorless liquid with a melting point of -47°C and a boiling point of 85-87°C This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, boronic acids, and NH-heterocycles. The reactions often require specific catalysts, such as palladium or copper, and are conducted under controlled conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted azetidines and functionalized azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of baricitinib, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug . The molecular targets and pathways involved in these processes are typically enzyme-mediated and require precise control of reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)azetidin-3-ol is unique due to its specific structural features and reactivity. Unlike other azetidine derivatives, it possesses a tert-butyl group that enhances its stability and solubility in various solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

3-(Tert-butyl)azetidin-3-ol is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H15NO
  • Molecular Weight : 129.20 g/mol
  • IUPAC Name : 3-tert-butylazetidin-3-ol
  • Physical State : Colorless liquid
  • Melting Point : -47°C
  • Boiling Point : 85-87°C

The biological activity of this compound primarily involves its interaction with various biomolecules. It is known to serve as an intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and receptor modulators. The compound's mechanism often includes:

  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors, potentially influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : Some studies have explored its potential in inhibiting cancer cell proliferation. For instance, it has been investigated for its effects on MCF-7 breast cancer cells, where it demonstrated significant antiproliferative activity.

Case Study Example

In a study examining various azetidine derivatives, this compound was included in a series of compounds tested against MCF-7 cells. The results showed:

CompoundIC50 (µM)Cell Viability (%) at 10 µM
This compound0.07540
Other derivative A0.09546
Other derivative B0.620>70

These findings suggest that this compound has comparable potency to other derivatives in inhibiting cancer cell growth.

Synthetic Applications

The compound is not only significant for its biological activity but also for its role as a building block in synthetic chemistry. It can be synthesized through various methods, including:

  • Alkylation of Primary Amines : A common synthetic route involves the alkylation of primary amines with bis-triflates of substituted propanediols.
  • Green Chemistry Approaches : Recent advancements focus on environmentally friendly synthesis methods that utilize low-cost starting materials and efficient reaction conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar azetidine derivatives:

CompoundAnticancer ActivityStability
This compoundHighModerate
tert-Butyl 4-(azetidin-3-yl)piperidineModerateHigh
tert-Butyl 3-(cyanomethylene)azetidineLowLow

The presence of the tert-butyl group enhances the stability and solubility of the compound compared to others.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-tert-butylazetidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3

InChI Key

YFJXGFXMZRNXNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CNC1)O

Origin of Product

United States

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